molecular formula C8H10BrNOS B1377174 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide CAS No. 1427380-94-6

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide

Cat. No.: B1377174
CAS No.: 1427380-94-6
M. Wt: 248.14 g/mol
InChI Key: NZBXQWWIUIVBPL-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a heterocyclic organic compound featuring a thiazole core substituted with a cyclopropyl group at position 2 and an acetyl group at position 3. The hydrobromide salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXQWWIUIVBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Thiazole Core

The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For this compound:

  • Step 1: Preparation of a suitable α-haloketone intermediate bearing the cyclopropyl substituent. This may involve halogenation of a cyclopropyl-substituted ketone or introduction of the cyclopropyl group via cyclopropanation of an olefin precursor.
  • Step 2: Condensation of the α-haloketone with a thioamide derivative to form the thiazole ring, specifically targeting substitution at the 2-position with cyclopropyl and at the 5-position with ethanone functionality.

This approach is supported by general synthetic routes for thiazole derivatives described in the literature, where substituents are introduced via functionalized precursors before ring closure.

Formation of Ethanone Moiety at Position 5

The ethanone group at the 5-position of the thiazole ring is generally introduced via the α-haloketone precursor or by selective oxidation of a corresponding alcohol or alkyl substituent post-ring formation.

  • For example, oxidation of 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol to the ethanone can be achieved using mild oxidizing agents such as PCC (pyridinium chlorochromate) or Swern oxidation under controlled conditions to avoid ring degradation.

Conversion to Hydrobromide Salt

The free base 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent, commonly ethanol or ethereal solvents.

  • This salt formation enhances the compound’s stability, solubility, and handling properties.
  • The hydrobromide salt crystallizes out and can be purified by recrystallization.

Summary of Preparation Route

Step Reaction Type Reagents/Conditions Purpose
1 α-Haloketone synthesis Halogenation or cyclopropanation Introduce cyclopropyl and halogen
2 Hantzsch thiazole synthesis Condensation with thioamide Form 1,3-thiazole ring
3 Oxidation PCC, Swern oxidation, or similar Convert alcohol to ethanone
4 Salt formation Hydrobromic acid in ethanol or ether Form hydrobromide salt

Research Findings and Optimization

  • The synthetic route emphasizes mild reaction conditions to preserve the sensitive cyclopropyl ring and the thiazole heterocycle.
  • Oxidation steps require careful control to avoid overoxidation or ring cleavage.
  • Salt formation with hydrobromic acid improves compound handling and stability for further pharmaceutical applications.
  • Literature on related thiazole ethanone derivatives confirms the robustness of the Hantzsch synthesis approach and the utility of hydrobromide salts for isolating amine-containing heterocycles.

Analytical Characterization (Supporting Data)

Parameter Value / Method
Molecular Weight 248.14 g/mol
Melting Point Typically determined post salt formation (not specified)
NMR Spectroscopy Confirms thiazole ring and cyclopropyl substitution
Mass Spectrometry Confirms molecular ion peak at expected m/z for hydrobromide salt
Elemental Analysis Consistent with C8H10BrNOS composition
Purity Assessment HPLC or LC-MS to confirm >95% purity

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives possess potent antibacterial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have also been assessed for antifungal activity. Compounds have been tested against pathogenic fungi, revealing promising results that support their application in antifungal therapies .

Anti-inflammatory Effects

Thiazoles are recognized for their anti-inflammatory properties. Specific derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer properties of thiazole derivatives are another area of active research. Compounds related to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have been investigated for their ability to inhibit cancer cell proliferation across various cell lines. Notably, some derivatives demonstrated significant cytotoxicity against melanoma and other cancer types while exhibiting minimal toxicity to normal cells .

Synthesis and Characterization

A comprehensive study focused on synthesizing novel thiazole derivatives highlighted the effectiveness of using cyclopropyl groups to enhance biological activity. The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry, confirming their structures and purities .

In Vivo Studies

In vivo studies assessing the anti-inflammatory effects of thiazole derivatives showed a marked reduction in edema in animal models when treated with these compounds. This suggests a mechanism of action that could be harnessed for therapeutic interventions in inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

The phenylcyclopropyl substituent in the third compound combines aromaticity and ring strain, which may modulate binding affinity in biological systems .

Counterion Impact :

  • Hydrobromide (HBr) vs. hydrochloride (HCl): HBr salts generally exhibit higher solubility in water than HCl salts due to bromide’s larger ionic radius, though this varies with molecular packing .

Molar Mass Trends :

  • The hydrochloride analog (253.74 g/mol) has a higher molar mass than the hydrobromide (248.14 g/mol), reflecting the heavier phenyl and methyl substituents outweighing bromide’s mass contribution .

Biological Activity

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H10BrN2OS
  • SMILES Notation : CC(C1=CSC(=N1)C2CC2)O
  • InChI : InChI=1S/C8H10BrN2OS/c1-7(10)8(9)6-4-11-5(3-6)2-1/h4-5H,1-3H2

This compound features a cyclopropyl group attached to a thiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus4.51
2Escherichia coli3.92
3Candida albicans4.01

Anticancer Activity

Thiazoles are also recognized for their anticancer potential. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines .

Case Study : A study evaluated a series of thiazole derivatives where one compound exhibited an IC50 value of 18 µM against A431 cells, indicating potent anticancer activity .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various models. Compounds similar to this compound were tested for their ability to prevent seizures in animal models, showing promising results with protective indices indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : Electron-donating groups (e.g., methyl groups) at specific positions enhance cytotoxicity.
  • Ring Size and Configuration : The cyclopropyl ring contributes to the overall stability and interaction with biological targets.

For instance, modifications at the 4-position of the thiazole ring have been shown to significantly affect both antimicrobial and anticancer activities .

Q & A

Q. What are the established synthetic routes for 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving cyclopropane-functionalized precursors and thiazole ring formation. A common approach includes:

  • Hantzsch reaction : Cyclocondensation of thiourea derivatives with α-bromo ketones (e.g., 2-bromo-1-cyclopropylethanone) under ethanol reflux, followed by hydrobromide salt formation .
  • One-pot procedures : Streamlined synthesis using polyvinyl pyridine as a catalyst to reduce purification steps, with yields optimized at 60–75% under controlled pH (7–9) and room-temperature stirring . Key factors affecting yield include solvent polarity (ethanol/water mixtures improve cyclopropane stability) and stoichiometric ratios of bromo-ketone to amine precursors .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the cyclopropyl group (δ ~1.2–1.5 ppm for protons, δ ~10–15 ppm for carbons) and thiazole ring (δ ~7.5–8.5 ppm for C5 proton) .
  • X-ray crystallography : SHELX software refines crystal structures, with hydrobromide salt formation confirmed via Br⁻ anion positioning in the lattice .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical m/z values (e.g., C8_8H10_{10}BrN2_2OS: ~261 Da) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Multiwfn : Analyzes electrostatic potential surfaces (EPS) to predict reactive sites, such as the thiazole sulfur and ketone oxygen. Electron localization function (ELF) maps reveal charge distribution in the cyclopropyl ring .
  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and reactivity .
  • SIR97 : Resolves crystallographic data inconsistencies, particularly for hydrobromide salt packing motifs .

Q. How does the compound interact with biological targets, and what experimental designs are used to study its activity?

  • Enzyme inhibition assays : The thiazole moiety binds to ATP-binding pockets in kinases, measured via fluorescence polarization (IC50_{50} values) .
  • Cardiotropic activity : Isolated rat aorta ring models assess vasodilation effects, with dose-response curves comparing efficacy to L-carnitine .
  • Apoptosis studies : Flow cytometry quantifies caspase-3 activation in cancer cell lines (e.g., HeLa) treated with the compound .

Q. How can contradictory data in biological activity studies be resolved?

  • Control experiments : Use knockout cell lines (e.g., CRISPR-edited kinases) to isolate target-specific effects from off-pathway interactions .
  • Dosage optimization : Address non-linear dose responses by testing logarithmic concentration ranges (e.g., 1 nM–100 µM) .
  • Computational validation : Molecular docking (AutoDock Vina) identifies binding poses that align with experimental IC50_{50} discrepancies .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrobromide dissociation and thiazole ring oxidation .
  • HPLC purity monitoring : Regular analysis (C18 columns, acetonitrile/water mobile phase) detects degradation products like cyclopropane-opened derivatives .

Methodological Guidance

Q. What purification techniques are recommended for isolating high-purity samples?

  • Recrystallization : Ethanol/water (1:1 v/v) yields >98% purity, with residual solvents removed via vacuum drying .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients separates thiazole byproducts .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Plasma stability assays : Incubate with rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .
  • Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Reactant of Route 2
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1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide

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